1-Methyl-2-propylbenzene

Description

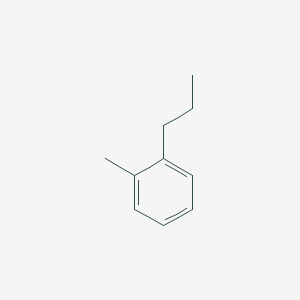

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-6-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZBFMJOASEONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061466 | |

| Record name | 2-Propyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS], Liquid | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1074-17-5 | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propyltoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC345TN8SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60.3 °C | |

| Record name | 1-Methyl-2-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 1 Methyl 2 Propylbenzene

Regioselective Alkylation and Acylation Strategies in Benzene (B151609) Derivatives Synthesis

The introduction of alkyl and acyl groups onto an aromatic ring is a cornerstone of organic synthesis. The regioselectivity of these reactions—the ability to control the position of the incoming substituent—is paramount, especially when synthesizing specific isomers of disubstituted benzenes like 1-Methyl-2-propylbenzene.

Friedel-Crafts Reactions for Substituted Benzene Synthesis

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are fundamental methods for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylation and acylation.

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comiitk.ac.in The Lewis acid activates the alkyl halide, generating an electrophilic carbocation (or a complex with significant carbocation character) that is then attacked by the nucleophilic aromatic ring. byjus.compw.live The reaction concludes with the deprotonation of the ring, restoring its aromaticity. mt.com

Friedel-Crafts Acylation is a related process where an acyl group (R-C=O) is added to an aromatic ring using an acyl halide or acid anhydride, again with a Lewis acid catalyst. masterorganicchemistry.com A key difference is that in acylation, the catalyst is typically required in stoichiometric amounts or more, because the resulting ketone product is a Lewis base that forms a stable complex with the catalyst. wikipedia.org

However, these reactions have significant limitations. Friedel-Crafts alkylation is prone to two major drawbacks:

Polyalkylation : The product of the reaction, an alkylbenzene, is more reactive than the starting material because alkyl groups are activating. This can lead to the addition of multiple alkyl groups to the ring. chemistrylearner.comlumenlearning.com

Carbocation Rearrangement : The intermediate carbocation can rearrange to a more stable form if possible (e.g., a primary carbocation rearranging to a secondary or tertiary one). pw.livechemistrylearner.com

Acylation reactions, while generally avoiding these issues, are limited to producing ketones and fail on strongly deactivated aromatic rings. mt.combyjus.com

| Reaction Type | Electrophile Source | Common Catalysts | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Alkylation | Alkyl Halides, Alkenes, Alcohols | AlCl₃, FeCl₃, BF₃, Zeolites | Forms new C-C bonds directly. | Carbocation rearrangement, Polyalkylation, Ring deactivation issues. chemistrylearner.comlumenlearning.com |

| Acylation | Acyl Halides, Acid Anhydrides | AlCl₃ (stoichiometric) | No rearrangement, No polyalkylation (product is deactivated). | Only forms ketones, Fails on strongly deactivated rings. wikipedia.orgbyjus.com |

Strategies for Overcoming Rearrangement in Alkylation Processes

The direct Friedel-Crafts alkylation of toluene (B28343) with a propyl halide like 1-chloropropane (B146392) does not yield the desired this compound as the major product. Instead, the primary propyl carbocation initially formed rapidly rearranges via a hydride shift to the more stable secondary isopropyl carbocation. This rearranged electrophile then attacks the toluene ring, leading to the formation of isopropyltoluene (cymene) isomers. adichemistry.com

To circumvent this carbocation rearrangement and synthesize the straight-chain n-propyl isomer, a two-step sequence involving Friedel-Crafts acylation followed by reduction is the preferred method. youtube.comyoutube.com

Friedel-Crafts Acylation : Toluene is first reacted with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst like AlCl₃. The electrophile in this case is the acylium ion (CH₃CH₂C=O⁺), which is resonance-stabilized and does not undergo rearrangement. This reaction produces a ketone, primarily 1-(o-tolyl)propan-1-one and its para-isomer, due to the ortho-, para-directing nature of the methyl group on toluene.

Reduction : The resulting ketone is then reduced to remove the carbonyl group and form the desired alkyl chain. Common methods for this reduction include the Clemmensen reduction (using a zinc-mercury amalgam, Zn(Hg), in concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base like KOH). youtube.comyoutube.com

This acylation-reduction sequence reliably produces the n-propyl substituted benzene without the unwanted rearranged isopropyl product. youtube.com

Multi-step Reaction Sequence Optimization for Complex Substituted Aromatics

When synthesizing polysubstituted benzenes, the order in which the substituents are introduced is critical for achieving the desired regiochemistry. lumenlearning.com The directing effect of the substituent already present on the ring dictates the position of the next incoming group. libretexts.org

Substituents are classified as either:

Ortho-, Para-directing : These groups direct incoming electrophiles to the positions ortho (1,2) and para (1,4) to themselves. Most of these groups are activators (e.g., -CH₃, -OH, -NH₂). Halogens are an exception, being ortho-, para-directing but deactivating. youtube.com

Meta-directing : These groups direct incoming electrophiles to the meta (1,3) position. These are typically deactivating groups with a partial or full positive charge on the atom connected to the ring (e.g., -NO₂, -C=O, -SO₃H). youtube.comlumenlearning.com

For the synthesis of this compound, the target molecule has substituents in a 1,2- (ortho) relationship. The methyl group (-CH₃) is an ortho-, para-director. Therefore, the logical synthetic strategy is to start with toluene (methylbenzene). The subsequent acylation step will be directed by the methyl group to the ortho and para positions. The desired ortho-isomer, 1-(o-tolyl)propan-1-one, can then be separated from the para-isomer and reduced to yield the final product, this compound. libretexts.org Attempting to introduce the propyl group first would be complicated by rearrangement, and starting with a propylbenzene (B89791) and then methylating it would also yield a mixture of ortho and para isomers.

| Substituent Group | Chemical Formula | Directing Effect | Ring Activity |

|---|---|---|---|

| Alkyl | -R (e.g., -CH₃) | Ortho, Para | Activating |

| Amino | -NH₂ | Ortho, Para | Strongly Activating |

| Halogen | -F, -Cl, -Br, -I | Ortho, Para | Deactivating |

| Nitro | -NO₂ | Meta | Strongly Deactivating |

| Acyl (Ketone) | -COR | Meta | Deactivating |

| Sulfonic Acid | -SO₃H | Meta | Deactivating |

Novel Synthesis Pathways for this compound and Related Alkylbenzenes

While the Friedel-Crafts acylation-reduction sequence is a classic and reliable method, modern research focuses on developing more direct, selective, and environmentally benign pathways for alkylbenzene synthesis.

One area of development involves the use of solid acid catalysts, such as zeolites (e.g., HZSM-5). These catalysts can offer enhanced regioselectivity in alkylation reactions due to their defined pore structures, which can favor the formation of certain isomers through shape-selectivity. For instance, in the alkylation of toluene with propylene, specific zeolite catalysts have been shown to favor the para-isomer, but ortho-para substitution is a general outcome. researchgate.net The use of solid acids also simplifies catalyst separation and recovery compared to homogeneous Lewis acids like AlCl₃.

A more advanced and fundamentally different approach is transition-metal-catalyzed C-H activation and alkylation. acs.org This strategy aims to directly form a carbon-carbon bond between an aromatic C-H bond and an alkyl source, bypassing the need for pre-functionalized starting materials and harsh Lewis acids. Catalysts based on rhodium, palladium, and other transition metals have been developed for the direct alkylation of arenes. acs.org For example, rhodium-catalyzed reactions have been explored for the alkylation of toluene with alkenes, demonstrating the potential for new regioselective pathways. acs.org Another novel strategy involves the alkylation of the toluene methyl group itself (side-chain alkylation) under basic conditions, which proceeds through a different mechanism entirely than the electrophilic ring substitution of Friedel-Crafts. researchgate.net While often still in the research phase, these methods represent the future of arene functionalization, promising greater efficiency and control.

Elucidation of Reaction Pathways and Kinetic Mechanisms Involving 1 Methyl 2 Propylbenzene

The conversion of hydrocarbons often involves a complex network of reactions. For 1-methyl-2-propylbenzene, these pathways are critical in processes like catalytic reforming, which aims to produce high-octane gasoline and aromatic compounds.

Detailed Reaction Networks in Hydrocarbon Conversion Processes: Dehydrogenation, Cyclization, β-Scission, and Isomerization Pathways

The transformation of this compound within hydrocarbon conversion processes occurs through a series of interconnected reaction pathways, primarily dehydrogenation, cyclization, β-scission, and isomerization. acs.orgnih.gov These reactions are typically catalyzed by materials with both metal and acid functions. acs.orgnih.gov

Dehydrogenation reactions, which involve the removal of hydrogen atoms, are generally endothermic. nih.gov In the context of converting larger hydrocarbons, dehydrogenation is often an initial step, leading to the formation of unsaturated intermediates. acs.orgnih.gov For instance, the conversion of a C10 hydrocarbon like n-decane to this compound can involve a five-step pathway that includes four dehydrogenation steps and one cyclization step. acs.orgnih.gov

Cyclization, the formation of a ring structure from an open-chain molecule, is an exothermic process. nih.gov This is a key step in the formation of aromatic compounds from aliphatic precursors. acs.orgnih.gov

β-scission refers to the cleavage of a carbon-carbon bond at the beta position relative to a radical or other reactive site. This reaction can be either endothermic or exothermic and is crucial for breaking down larger molecules into smaller, often more valuable, products. nih.govabo.fi In the context of decalin, a bicyclic alkane, β-scission is a key step in the ring-opening process over acid catalysts. abo.fi

Isomerization involves the rearrangement of atoms within a molecule to form a different structural isomer. These reactions are typically slightly exothermic to thermoneutral. nih.gov Isomerization plays a significant role in producing branched alkanes and redistributing alkyl groups on aromatic rings. abo.fi

The interplay of these reaction pathways determines the final product distribution. For example, in the conversion of n-decane, a possible pathway involves a sequence of dehydrogenation and β-scission steps, followed by cyclization and further dehydrogenation to form benzene (B151609). acs.orgnih.gov

Table 1: Key Reaction Pathways in Hydrocarbon Conversion

| Reaction Type | Description | Thermodynamic Nature | Role in this compound Formation/Conversion |

|---|---|---|---|

| Dehydrogenation | Removal of hydrogen atoms to form double bonds or aromatic rings. | Generally endothermic | A critical initial and intermediate step in forming the aromatic ring and modifying the alkyl side chain. |

| Cyclization | Formation of a cyclic compound from an open-chain precursor. | Exothermic | The key reaction that leads to the formation of the benzene ring from an aliphatic chain. |

| β-Scission | Cleavage of a C-C bond beta to a reactive center. | Can be endo- or exothermic | Important for the cracking of the propyl side chain and the formation of smaller molecules. |

| Isomerization | Rearrangement of the molecular structure to form an isomer. | Slightly exothermic to thermoneutral | Can lead to the formation of other C10 aromatic isomers from this compound. |

Hydrodealkylation Reactions over Catalytic Systems

Hydrodealkylation is a chemical process that involves the removal of alkyl groups from a molecule in the presence of hydrogen. This is a significant reaction in the refining industry for converting less valuable heavy aromatics into more valuable products like benzene, toluene (B28343), and xylenes (B1142099) (BTX). nih.gov

Influence of Metallic and Acidic Catalytic Phases on Selectivity and Rate

The efficiency and selectivity of n-propylbenzene hydrodealkylation are heavily dependent on the type of catalyst used, specifically the nature of the metallic and acidic phases. researchgate.net Both metallic and acidic sites can facilitate these reactions, but they do so through different mechanisms, leading to varying product distributions. researchgate.net

Metallic Catalysts: Platinum-based catalysts, such as Pt/SiO2, are effective for hydrodealkylation. researchgate.net On these surfaces, the reaction proceeds through pathways involving the metallic sites. The rate of benzene formation is typically the lowest over a Pt/SiO2 catalyst compared to the formation of toluene and ethylbenzene. researchgate.net The addition of a second metal, like tin (Sn), can modify the catalytic properties.

Acidic Catalysts: Acidic materials like alumina (B75360) (Al2O3), particularly when treated with chloride to enhance acidity, also catalyze hydrodealkylation. researchgate.net Over these acidic phases, the reaction proceeds via carbocation intermediates. The formation rate of benzene is highest over the acidic function. researchgate.net Different types of acid sites, namely Brønsted and Lewis acids, can contribute to the reaction mechanism. researchgate.net

Studies on the hydrodealkylation of C9+ aromatic compounds have shown that catalysts based on Y zeolite exhibit higher reactivity compared to those based on BEA and ZSM-5 zeolites. nih.gov The choice of catalyst and reaction conditions, such as temperature and the ratio of catalyst to oil, significantly impacts the conversion of heavy aromatics and the selectivity towards BTX. nih.gov For instance, with a Y zeolite-based catalyst, the conversion of a heavy aromatic feed can reach over 60%, with high selectivity to BTX. nih.gov

Table 2: Influence of Catalytic Phase on n-Propylbenzene Hydrodealkylation

| Catalytic Phase | Primary Mechanism | Key Product Selectivity |

|---|---|---|

| Metallic (e.g., Pt/SiO2) | Reactions on metallic sites | Lower rate of benzene formation relative to toluene and ethylbenzene. |

| Acidic (e.g., Cl-Al2O3) | Carbocation-mediated reactions | Highest rate of benzene formation. |

Low-Temperature Combustion Chemistry and Oxidation Pathways

The combustion of fuels like this compound involves a complex series of oxidation reactions. At lower temperatures, the chemistry is often governed by the formation and subsequent reactions of peroxy radicals.

Peroxy Radical Chemistry and Chain Branching Processes

In the low-temperature oxidation of alkylbenzenes, a key initial step is the abstraction of a hydrogen atom, primarily from the alkyl side chain, by radicals such as hydroxyl (OH). dlr.deacs.org For n-propylbenzene, H-abstraction from the propyl side chain is a major consumption pathway. dlr.de The resulting alkyl radical can then react with molecular oxygen (O2) to form a peroxy radical (RO2). researchgate.netosti.gov

The reactivity of the fuel is sensitive to which reactions are dominant. For instance, in the oxidation of iso-propylbenzene, H-atom abstraction from the primary position on the side chain promotes reactivity, while abstraction from the tertiary site tends to inhibit it. acs.org

Formation of Polyaromatic Hydrocarbon Precursors in Combustion

Polycyclic aromatic hydrocarbons (PAHs) are known precursors to soot and are formed during the combustion of hydrocarbon fuels. mdpi.comacs.org Alkylated aromatics like this compound are significant contributors to PAH formation. osti.gov

The formation of the first aromatic ring is often the rate-limiting step in PAH and soot formation from aliphatic fuels. mdpi.com However, when the fuel is already an aromatic compound, different pathways can dominate. The decomposition of alkylated aromatics can lead to the formation of smaller aromatic radicals and molecules that act as building blocks for larger PAHs. researchgate.net

Several mechanisms contribute to the growth of PAHs, including the Hydrogen-Abstraction-C-Acetylene-Addition (HACA) mechanism. mdpi.comacs.org In this process, a hydrogen atom is abstracted from an aromatic ring, and an acetylene (B1199291) molecule adds to the radical site, leading to the growth of the PAH structure. mdpi.com Other important precursors for PAH formation include acetylenic compounds, alkyl radicals, phenyl radicals, and resonance-stabilized cyclic radicals. acs.org The recombination of benzyl (B1604629) radicals, formed from the H-abstraction of toluene, can also lead to the formation of PAHs like indene (B144670) and naphthalene. mdpi.com

Studies comparing the PAH formation from an alkylated aromatic like 1,2,4-trimethylbenzene (B165218) to that from an alkane like n-dodecane show that the decomposition of the aromatic fuel involves distinct pathways, such as the recombination of fuel molecules and PAH radicals. researchgate.net

Advanced Theoretical and Computational Chemistry Studies of 1 Methyl 2 Propylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1-methyl-2-propylbenzene. By solving approximations of the Schrödinger equation, these methods model the molecule's electronic structure, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used to study molecular systems. HF theory approximates the complex many-electron wavefunction as a single Slater determinant, providing a foundational but simplified picture of the electronic structure by neglecting electron correlation.

DFT, on the other hand, is based on the principle that the energy of a system can be determined from its electron density. This approach incorporates electron correlation through an exchange-correlation functional, often leading to more accurate results than HF for a similar computational cost. A popular functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF and DFT approaches. In studies of related alkylbenzenes, such as propylbenzene (B89791), DFT methods have been employed to investigate electronic properties and chemical reactivity. researchgate.net For this compound, these calculations would reveal how the electron density is distributed across the aromatic ring and the alkyl substituents, highlighting the electronic effects of the ortho-methyl and propyl groups.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational expense.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p), and the correlation-consistent basis sets developed by Dunning, like cc-pVDZ. The "6-31G" notation indicates a split-valence basis set, where core orbitals are described by a single function and valence orbitals are described by two functions. The "(d,p)" extension, known as polarization functions, adds functions of higher angular momentum (d-functions on heavy atoms and p-functions on hydrogens), allowing for a more flexible and accurate representation of bonding electrons, which is crucial for describing chemical bonds accurately. youtube.comuba.ar For calculations on this compound, selecting a basis set like 6-311+G(d,p), which offers a triple-zeta description of the valence region and includes diffuse functions (+), would be essential for accurately modeling the molecule's reactivity and intermolecular interactions.

Thermochemical Properties and Reaction Enthalpies via Ab Initio Methods

Ab initio methods are instrumental in determining the thermochemical properties of molecules, such as their enthalpy of formation (ΔfH°). These calculations provide data that can be difficult or costly to obtain experimentally. The National Institute of Standards and Technology (NIST) provides critically evaluated experimental data that serves as a benchmark for such computational studies. nist.gov

| Property | Value | Units | Source |

|---|---|---|---|

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -69.5 ± 1.0 | kJ/mol | NIST nist.gov |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -5863.46 ± 0.88 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of Vaporization (ΔvapH) at 352 K | 41.2 | kJ/mol | NIST nist.gov |

Directly calculating thermochemical properties like enthalpy of formation can be prone to significant errors due to the incomplete treatment of electron correlation and basis set limitations. Isodesmic reactions are a computational strategy designed to minimize these errors. uni-muenchen.de An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. umsl.edu This conservation of bond types leads to a cancellation of systematic errors in the quantum chemical calculations.

For this compound, a suitable isodesmic reaction could be:

This compound + Benzene (B151609) → Toluene (B28343) + n-Propylbenzene

In this reaction, the number of C(sp²)–C(sp²), C(sp²)–C(sp³), C(sp³)–C(sp³), C(sp²)–H, and C(sp³)–H bonds is conserved. By calculating the enthalpy change of this reaction computationally (ΔH_rxn) and using the known experimental enthalpies of formation for benzene, toluene, and n-propylbenzene, the enthalpy of formation for this compound can be determined with high accuracy. This approach effectively isolates the subtle electronic and steric effects of the ortho-substituent placement.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would also be associated with the ring's π-system. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on the related molecule propylbenzene have determined these energy values using various methods, providing a reference for what to expect for this compound. researchgate.net

| Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| HF/3-21G | -8.65 | 2.28 | 10.93 |

| HF/6-31G | -8.68 | 2.12 | 10.80 |

| DFT/B3LYP/3-21G | -6.15 | -0.54 | 5.61 |

| DFT/B3LYP/6-31G | -6.17 | -0.65 | 5.52 |

Data adapted from a computational study on propylbenzene. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the electron density surface, where different colors indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient regions), which are prone to nucleophilic attack. For this compound, the MEP map would show a region of negative potential (red) above the π-system of the aromatic ring, indicating its nucleophilic character. This makes the ring the most probable site for electrophilic aromatic substitution reactions. researchgate.netnih.gov

Kinetic Modeling and Rate Constant Determination

Kinetic modeling is used to simulate the complex network of reactions that occur during chemical processes like combustion or pyrolysis. For aromatic compounds, these models can involve hundreds of species and thousands of reactions. The pyrolysis of alkylbenzenes, including isomers of this compound like n-propylbenzene, has been studied to understand the formation of key intermediates and soot precursors. mdpi.com

The primary decomposition pathways for this compound at high temperatures are predicted to involve the homolytic cleavage of C-C bonds in the propyl side chain. The weakest C-C bond is the one between the secondary carbon and the terminal methyl group, and the benzylic C-C bond. Cleavage of the benzylic C-C bond to form a benzyl (B1604629) radical and an ethyl radical is a dominant initial step for n-propylbenzene. mdpi.com For this compound, the initial reactions would be more complex due to the presence of the ortho-methyl group, but would still be dominated by the formation of resonance-stabilized benzylic radicals.

Transition State Theory and Variational Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate the rates of chemical reactions. It postulates a quasi-equilibrium between reactants and an activated complex, or transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. The rate of the reaction is then determined by the rate at which these transition states proceed to products.

Variational Transition State Theory (VTST) is a refinement of TST where the position of the transition state along the reaction coordinate is varied to minimize the calculated reaction rate. This approach often provides more accurate rate constants, especially for reactions with low or no energy barriers, by better accounting for the recrossing of the transition state dividing surface.

For this compound, these theories could be applied to study reactions such as:

Benzylic C-C bond fission: The breaking of the bond between the propyl group and the benzene ring.

H-abstraction reactions: The removal of a hydrogen atom from the alkyl side chain by a radical species.

A computational study would involve locating the transition state structures for these reactions on the potential energy surface and calculating their vibrational frequencies. This information would then be used to compute the high-pressure limit rate constants. However, specific published data from such calculations for this compound are not currently available.

Conformational Analysis and Potential Energy Surfaces

This compound has conformational flexibility due to the rotation around the C-C single bonds of the propyl group and the bond connecting it to the benzene ring. A conformational analysis would involve systematically exploring these rotational degrees of freedom to identify the stable conformers (energy minima) and the transition states for their interconversion (rotational barriers).

This analysis results in a potential energy surface (PES), which is a multidimensional surface that describes the potential energy of the molecule as a function of its geometry. The PES is fundamental for understanding the molecule's structure, flexibility, and reactivity.

A detailed computational study would typically involve:

Scanning the dihedral angles of the propyl group to map out the potential energy landscape.

Optimizing the geometry of the identified stable conformers and transition states.

Calculating the relative energies and rotational barriers.

This information is essential for accurate thermochemical and kinetic modeling. Despite the importance of such data, a detailed conformational analysis and the corresponding potential energy surface for this compound have not been specifically reported in the scientific literature.

Sophisticated Spectroscopic Characterization and Analytical Methodologies for 1 Methyl 2 Propylbenzene

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Analysis and Assignment

FT-IR Spectroscopy: The FT-IR spectrum of 1-methyl-2-propylbenzene, typically recorded in the 4000–400 cm⁻¹ range, reveals characteristic absorption bands corresponding to specific molecular vibrations. longdom.org Key features include C-H stretching vibrations of the aromatic ring and the alkyl side chain, as well as C-C stretching and bending modes within the benzene (B151609) ring and propyl group. The technique is particularly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.comnih.gov

FT-Raman Spectroscopy: Complementing FT-IR, FT-Raman spectroscopy provides information on the non-polar aspects of the molecule. It is particularly effective for observing homo-nuclear bonds, such as the C-C bonds within the benzene ring. surfacesciencewestern.com The FT-Raman spectrum, often excited by a Nd:YAG laser, helps in assigning vibrational modes that may be weak or inactive in the IR spectrum. longdom.org

Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with various basis sets, are used to predict the vibrational frequencies. longdom.org These calculated frequencies, when scaled, show good correlation with the experimental data obtained from FT-IR and FT-Raman spectroscopy, aiding in the precise assignment of each vibrational band. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Calculations and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the protons of the propyl and methyl groups. rsc.org The aromatic protons typically appear as a multiplet in the downfield region (around 7.14-7.09 ppm), while the alkyl protons resonate at higher fields. rsc.org The methyl group of the propyl chain appears as a triplet, the adjacent methylene (B1212753) group as a multiplet, and the benzylic methylene group as a multiplet. The methyl group attached to the benzene ring shows a singlet. rsc.org The integration of these signals provides the ratio of protons in each unique environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. rsc.org Theoretical calculations are often employed to predict and assign the ¹³C chemical shifts. longdom.org

Gauge Independent Atomic Orbital (GIAO) Method for NMR Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. longdom.orgimist.ma This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. gaussian.com The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). longdom.orgimist.ma

The GIAO method, often used in conjunction with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)), has been shown to provide theoretical chemical shifts that are in excellent agreement with experimental ¹H and ¹³C NMR data for related compounds like propylbenzene (B89791). longdom.orgresearchgate.net This computational approach is a powerful tool for validating experimental spectra and resolving ambiguities in spectral assignments. conicet.gov.ar

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. nih.govnist.gov In electron ionization (EI) mass spectrometry, the this compound molecule is ionized, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound (molecular weight 134.22 g/mol ), the mass spectrum typically shows a molecular ion peak at m/z 134. nist.gov

Common fragmentation pathways for alkylbenzenes involve the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation.

Table 1: Key Mass Spectrometry Data for this compound

| Ionization Mode | Instrument Type | Top 5 Peaks (m/z) | Source |

|---|

This technique is crucial for confirming the identity of this compound in various samples, including environmental and biological matrices. blackmeditjournal.orgresearchgate.net

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a primary technique for the separation and quantification of volatile compounds like this compound. nist.gov The compound is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. nist.gov

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions and can be used for identification. nist.gov For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons. rsc.org The peak area is proportional to the concentration of the compound.

The Kovats retention index, a standardized measure of retention, is also used for the identification of this compound on different GC columns. pherobase.com

Table 2: Gas Chromatography Data for this compound

| Column Type | Temperature Condition | Kovats' RI | Reference |

|---|---|---|---|

| Non-polar | Isothermal | 1042 - 1089 | nist.gov |

| Non-polar | Temperature ramp | 1050 - 1079 | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for its separation and the isolation of impurities. sielc.com A reverse-phase HPLC method can be employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com

This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com HPLC is also suitable for pharmacokinetic studies, where the concentration of the compound and its metabolites are monitored over time in biological fluids. sielc.com

Laser Spectroscopy and Supersonic Molecular Jet Techniques for Conformational Studies

Advanced techniques like laser spectroscopy combined with supersonic molecular jets provide detailed insights into the conformational landscape of flexible molecules like this compound. dtic.mildtic.mil In a supersonic expansion, the molecules are cooled to very low rotational and vibrational temperatures, which simplifies the electronic spectrum and allows for the resolution of individual conformational isomers. dtic.mil

For related molecules like n-propyltoluene, studies have shown that the propyl group can exist in different stable conformations (anti and gauche) relative to the aromatic ring. colostate.edu These conformers have distinct spectroscopic signatures that can be observed in the laser-induced fluorescence or time-of-flight mass spectra. colostate.edu Empirical force field calculations often support the experimental assignments of these conformers. colostate.edu This technique is powerful for understanding the subtle structural preferences and non-rigid behavior of alkylbenzenes. colostate.edu

Hyphenated Techniques in Comprehensive Analytical Schemes for this compound

The analysis of this compound, a volatile organic compound (VOC), often necessitates the use of hyphenated analytical techniques to achieve the required levels of sensitivity and selectivity, especially in complex matrices. chemijournal.com These techniques combine the separation power of chromatography with the identification capabilities of spectrometry, providing a comprehensive approach to both qualitative and quantitative analysis. chemijournal.comjetir.org

The coupling of a separation technique with an online spectroscopic detection technology results in a hyphenated technique. chemijournal.com This approach offers numerous advantages, including rapid and accurate analysis, a high degree of automation, increased sample throughput, and enhanced reproducibility. chemijournal.com By integrating separation and quantification into a single, closed system, the risk of contamination is also minimized. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as the premier and most frequently utilized hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. chemijournal.comjetir.org This powerful combination is predicated on the high compatibility between the two techniques, as the sample is in the vapor phase in both the gas chromatograph and the mass spectrometer. chemijournal.com GC excels at separating individual components from a mixture, while MS provides detailed structural information at the molecular level, enabling confident identification. chemijournal.com

The U.S. Environmental Protection Agency (EPA) Method TO-15, for instance, specifically mandates the use of GC-MS for the identification and quantification of VOCs in air samples. epa.gov This method underscores the scientific defensibility of GC-MS, as the combination of gas chromatographic retention time and the unique mass fragmentation patterns significantly reduces the likelihood of misidentification. epa.gov The effectiveness of this technique is further amplified when supported by a robust mass spectral database and an experienced operator. epa.gov

In the analysis of this compound, GC-MS provides characteristic mass spectral data. The mass spectrum for this compound typically shows a prominent molecular ion peak, along with several fragment ions that are indicative of its structure. nih.govfoodb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) offers a versatile alternative for a broader range of analytes, including non-polar aromatic compounds. chemijournal.comjetir.org LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. chemijournal.com This technique is particularly useful for identifying and assessing the purity of compounds. chemijournal.com For the analysis of this compound using LC-MS, a reversed-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.com

Recent advancements have led to the development of tandem mass spectrometry (LC-MS-MS), which provides even greater selectivity and structural information through the fragmentation of molecular ions. researchgate.net

Other Hyphenated Techniques

Beyond GC-MS and LC-MS, several other hyphenated techniques can be applied to the analysis of complex hydrocarbon mixtures containing this compound.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique offers enhanced separation capabilities compared to single-column GC, making it suitable for analyzing complex samples like synthetic aromatic kerosene. bts.gov When coupled with a vacuum ultraviolet (VUV) detector, GCxGC can even distinguish between structural isomers that are often indistinguishable by mass spectrometry alone. bts.gov

Liquid Chromatography-Gas Chromatography (LC-GC): The online coupling of LC and GC is a promising technique for the analysis of mineral oil hydrocarbons, which can include alkylated aromatic compounds. nih.govchromatographyonline.com This method often involves an initial separation of aromatic and saturated hydrocarbons by LC, followed by online transfer to the GC for detailed analysis. chromatographyonline.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with nuclear magnetic resonance spectroscopy, providing detailed structural elucidation of separated components. chemijournal.comjetir.org This technique is particularly valuable for the analysis of complex mixtures containing unknown impurities or natural products. chemijournal.com

Below is a table summarizing the key hyphenated techniques and their applications in the analysis of this compound and related compounds.

| Technique | Separation Method | Detection Method | Key Applications for Aromatic Hydrocarbons |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification of volatile and semi-volatile compounds; Standard method for VOC analysis in air. chemijournal.comjetir.orgepa.gov |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of a wide range of compounds, including non-polar aromatics; Purity determination. chemijournal.comjetir.orgsielc.com |

| GCxGC-VUV | Comprehensive 2D Gas Chromatography | Vacuum Ultraviolet Spectroscopy | High-resolution separation of complex hydrocarbon mixtures; Isomer differentiation. bts.gov |

| LC-GC | Liquid Chromatography | Gas Chromatography | Analysis of mineral oil hydrocarbons; Separation of aromatic and saturated fractions. nih.govchromatographyonline.com |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Detailed structural elucidation of unknown compounds in complex mixtures. chemijournal.comjetir.org |

Environmental Chemistry and Degradation Studies of 1 Methyl 2 Propylbenzene

Atmospheric Transport and Fate as a Volatile Organic Compound (VOC)

1-Methyl-2-propylbenzene, an aromatic hydrocarbon, is recognized as a Volatile Organic Compound (VOC), a class of compounds that readily evaporate into the atmosphere. solubilityofthings.comresearchgate.net Its presence in the atmosphere is primarily due to emissions from industrial processes, such as the formulation of paints, coatings, and adhesives, where it is used as a solvent. ontosight.ai Additionally, it is a component of gasoline and can be released into the atmosphere through vehicle exhaust. esaa.orgblackmeditjournal.org

Once in the atmosphere, this compound is subject to transport and transformation processes. Due to its high vapor pressure and low water solubility, it predominantly exists in the vapor phase. ca.gov Atmospheric currents can then transport it over significant distances from its emission source.

The atmospheric fate of this compound is largely determined by its reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. These reactions initiate a series of complex photochemical processes that contribute to the formation of ground-level ozone and other secondary air pollutants. usda.gov The estimated atmospheric photo-oxidation half-life of propylbenzenes ranges from 0.31 to 1.55 days, indicating a relatively rapid degradation in the air. researchgate.net This rapid degradation, however, also implies a significant potential for contributing to photochemical smog formation in areas with high VOC and nitrogen oxide (NOx) concentrations. lmaleidykla.lt

Environmental Implications of its Solubility Profile in Aquatic Systems

The solubility of this compound in water is very low, a characteristic common to many aromatic hydrocarbons. solubilityofthings.com This limited water solubility has significant environmental implications for aquatic ecosystems. solubilityofthings.com

When released into aquatic environments, either through direct discharge or atmospheric deposition, this compound does not readily dissolve. Instead, it tends to partition to the air-water interface, sediment, and biota. researchgate.net Its low water solubility and non-polar nature mean it has a tendency to accumulate in the fatty tissues of aquatic organisms, a process known as bioaccumulation. solubilityofthings.comresearchgate.net This can lead to the transfer and magnification of the compound through the food web.

The presence of this compound in aquatic systems can pose a risk to aquatic life. ontosight.aiontosight.ai Studies on related compounds like propylbenzenes have shown high acute toxicity to various aquatic organisms. researchgate.net Freshwater species have been observed to be more sensitive to these compounds than marine species. researchgate.net The accumulation of such compounds can have detrimental effects on the health and reproduction of aquatic organisms. ontosight.aiontosight.ai

Pathways of Environmental Degradation (e.g., bacterial breakdown, atmospheric reactions)

This compound can be degraded in the environment through several pathways, primarily atmospheric reactions and microbial breakdown.

Atmospheric Reactions: As discussed previously, the dominant degradation pathway in the atmosphere is its reaction with hydroxyl radicals (•OH). researchgate.net This photo-oxidation process breaks down the aromatic ring and leads to the formation of various smaller, oxygenated compounds. researchgate.net These reactions are a key component of atmospheric chemistry and play a role in the formation of photochemical smog. lmaleidykla.lt

Bacterial Breakdown: In soil and aquatic environments, this compound can be biodegraded by microorganisms. researchgate.net Certain strains of bacteria, such as those from the Pseudomonas genus, have been identified as capable of degrading aromatic hydrocarbons. nih.gov These bacteria possess specific enzymes, like dioxygenases, that can initiate the breakdown of the stable benzene (B151609) ring structure. nih.gov The degradation process typically involves the oxidation of the propyl side chain and the aromatic ring, eventually leading to the formation of simpler organic compounds that can be used by the microorganisms as a source of carbon and energy. researchgate.netnih.gov Under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, propylbenzenes are generally considered to be readily biodegradable. researchgate.net

Monitoring and Profiling of this compound in Environmental Samples

Air Sampling: To measure atmospheric concentrations, air samples are typically collected by drawing a known volume of air through sorbent tubes. blackmeditjournal.orglmaleidykla.ltepa.gov These tubes contain materials that trap the VOCs. The trapped compounds are then thermally desorbed in the laboratory and analyzed by GC-MS. lmaleidykla.ltepa.gov This method allows for the identification and quantification of a wide range of VOCs, including this compound, even at low concentrations. lmaleidykla.ltunit.no

The data obtained from these monitoring and profiling studies are essential for:

Identifying sources of pollution. esaa.org

Understanding the transport and fate of pollutants in the environment. usgs.gov

Assessing the effectiveness of pollution control strategies.

Protecting public health from the potential adverse effects of VOCs. thermofisher.com

Interactive Data Table: Environmental Fate and Transport Parameters of this compound

| Property | Value | Source |

| Water Solubility | 12.7 mg/L @ 25 °C (estimated) | hmdb.ca |

| LogP (Octanol-Water Partition Coefficient) | 4.50 | hmdb.ca |

| Vapor Pressure | 0.99 mmHg | nih.gov |

| Henry's Law Constant | 0.0105 atm-cu m/mole @ 25 °C | ca.gov |

Interactive Data Table: Analytical Methods for this compound

| Analytical Technique | Sample Matrix | Key Features | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil | High sensitivity and specificity for identification and quantification. | blackmeditjournal.orgnist.govnih.gov |

| Thermal Desorption (TD) | Air | Pre-concentration of VOCs from air samples onto sorbent tubes. | lmaleidykla.ltepa.gov |

| Purge and Trap | Water, Soil | Extraction and concentration of VOCs from solid and liquid matrices. | thermofisher.com |

Biological Detection and Metabolomics of 1 Methyl 2 Propylbenzene

Occurrence in Biological Samples and Foodstuffs

1-Methyl-2-propylbenzene has been identified in a number of biological and food-related sources. While often present in trace amounts, its detection is significant for understanding dietary exposures and metabolic pathways.

Food Sources: The compound has been detected, though not quantified, in fats and oils and in sweet cherries (Prunus avium). foodb.cahmdb.ca Its presence in these foods suggests that dietary intake is a possible route of human exposure. It is also found in the cotton plant (Gossypium hirsutum). nih.govhmdb.ca Research has also identified this compound in green tea infusions. nist.gov

Biological Samples: Beyond foodstuffs, this compound is recognized as a metabolite in the human body. hmdb.canih.gov It has been listed as a compound found in human metabolomics studies, indicating its presence within human tissues or fluids. hmdb.ca

The following table summarizes the known occurrences of this compound in various biological and food samples.

| Sample Type | Specific Source | Reference |

| Foodstuffs | ||

| Fats and Oils | foodb.cahmdb.cahmdb.ca | |

| Sweet Cherries (Prunus avium) | foodb.cahmdb.ca | |

| Green Tea Infusion | nist.gov | |

| Plants | ||

| Cotton Plant (Gossypium hirsutum) | nih.govhmdb.ca |

Potential as a Biomarker for Dietary Consumption

The detection of this compound in specific food items raises the possibility of its use as a dietary biomarker. foodb.cahmdb.ca A biomarker is a measurable indicator of some biological state or condition. In this context, the presence of this compound or its metabolites in human samples like blood or urine could indicate the consumption of foods containing this compound.

For a compound to be an effective dietary biomarker, it should ideally be:

Present in a limited number of foods.

Absorbed and metabolized in a predictable manner.

Detectable in accessible biological samples.

The presence of this compound in a relatively narrow range of reported foodstuffs, such as sweet cherries and fats and oils, supports its potential as a biomarker for the consumption of these products. foodb.cahmdb.ca However, further research is needed to quantify its concentration in these and other foods, and to understand its absorption, distribution, metabolism, and excretion in the human body.

Detection in Human Breathomics Studies

Human breath contains a complex mixture of volatile organic compounds (VOCs) that can provide insights into the body's metabolic state. mdpi.com The analysis of these VOCs, a field known as breathomics, is a non-invasive method for disease diagnosis and health monitoring. ebm-journal.orgnih.gov

This compound has been identified as one of the many VOCs present in exhaled breath. frontiersin.org Its presence could be of either endogenous origin, produced by metabolic processes within the body, or exogenous origin, resulting from environmental exposures, including diet. nih.gov

Studies have identified numerous VOCs in the breath of individuals, with some compounds being consistently present in a majority of subjects. For instance, one study found that while a few analytes were present in every healthy breath sample, others were specific to the individual. mdpi.com This highlights the complexity of establishing a baseline "healthy" breath profile.

The detection of aromatic hydrocarbons like this compound in breath is of interest as these compounds can be associated with various physiological and pathological processes. For example, aromatic hydrocarbons have been noted to regulate inflammatory responses and induce oxidative stress. frontiersin.org

The following table lists compounds structurally related to this compound that have also been detected in human breathomics studies, providing context for the types of aromatic hydrocarbons found in exhaled breath.

| Compound | Relation to this compound | Reference |

| Toluene (B28343) | Parent compound | ebm-journal.orgnih.gov |

| Ethylbenzene | Isomer | ebm-journal.org |

| Xylene (o-, m-, p-) | Isomers | ebm-journal.orgnih.gov |

| Propylbenzene (B89791) | Positional isomer of the propyl group | ebm-journal.orgnih.gov |

| 1-Methyl-3-propylbenzene | Isomer | ebm-journal.org |

| 1-Methyl-4-propylbenzene | Isomer | frontiersin.org |

| 1-Ethyl-2-methylbenzene | Isomer | mdpi.com |

| 1,2,4-Trimethylbenzene (B165218) | Isomer | mdpi.com |

The identification of this compound in human breath is a preliminary step. Further research is required to understand the significance of its presence, including its origins (endogenous vs. exogenous) and any potential association with specific health conditions or dietary patterns. The use of advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) is crucial for the accurate detection and quantification of this and other VOCs in breath samples. ebm-journal.org

Industrial Applications and Catalytic Conversions Involving 1 Methyl 2 Propylbenzene

Role as an Intermediate in Fine Chemical Synthesis

1-Methyl-2-propylbenzene serves as a crucial intermediate in the synthesis of more complex molecules within the fine chemical industry. ontosight.aishms.edu Its reactivity, characteristic of aromatic compounds, allows for various chemical transformations, making it a building block for pharmaceuticals, agrochemicals, and dyes. ontosight.ai The presence of both methyl and propyl groups on the benzene (B151609) ring influences the regioselectivity of electrophilic substitution reactions, enabling the targeted synthesis of specific isomers.

The compound's role as an intermediate is highlighted in several areas:

Pharmaceuticals: It is utilized in the synthetic pathways for creating active pharmaceutical ingredients (APIs). ontosight.ai

Agrochemicals: It serves as a precursor for herbicides, insecticides, and fungicides. ontosight.ai

Dyes: The aromatic nature of this compound makes it a suitable starting material for the production of various dyestuffs. ontosight.ai

Companies in the chemical industry offer custom synthesis of this compound derivatives, catering to the specific needs of research and industrial production, from small laboratory-scale quantities to larger kilogram-scale batches. shms.eduaromsyn.com

Use in Solvent Applications and Formulation Chemistry

The physical and chemical properties of this compound make it an effective solvent in various industrial formulations. ontosight.aisolubilityofthings.com Its non-polar nature allows it to dissolve a wide array of organic compounds, a critical characteristic for its use in paints, coatings, and adhesives. ontosight.aisolubilityofthings.com

Key solvent properties and applications include:

High Solubility in Organic Solvents: It is highly soluble in other non-polar organic solvents like hexane (B92381) and toluene (B28343). solubilityofthings.com

Low Water Solubility: Its solubility in water is very limited, a typical feature of aromatic hydrocarbons. solubilityofthings.com

Table 1: Solvent Properties of this compound

| Property | Value/Characteristic | Implication in Solvent Applications |

| Polarity | Non-polar | Effective at dissolving other non-polar organic compounds. solubilityofthings.com |

| Solubility | High in organic solvents, low in water | Useful for formulations where water is not the desired solvent base. solubilityofthings.com |

| Compatibility | Good with resins, pigments, and additives | Enhances the quality and performance of paints, coatings, and adhesives. solubilityofthings.comvinatiorganics.com |

Research into Potential as a Fuel Additive and related Combustion Improvement

Research has been conducted to explore the potential of this compound as a fuel additive. ontosight.ai The addition of certain aromatic compounds to gasoline can enhance its octane (B31449) rating, which is a measure of the fuel's resistance to knocking or autoignition. While specific research focusing solely on this compound as a primary octane booster is not extensively detailed in the provided results, the broader class of alkylbenzenes is known to be a component of aviation fuels. ncat.edu The goal of such research is generally to improve fuel efficiency and reduce harmful emissions. ontosight.ai

A study on novel octane hyperboosting phenomena in gasoline blends included 1,2-methyl-n-propylbenzene in its analysis of hydrocarbon compositions. osti.gov This indicates that the compound is relevant in the context of fuel research and its properties are considered in the development of high-performance fuels.

Catalytic Conversion of Biomass to Aromatic Hydrocarbons

This compound has been identified as a product in the catalytic conversion of biomass into valuable aromatic hydrocarbons. For instance, it has been detected in the products of catalytic processes involving biomass sources. rug.nl

One area of research has focused on the production of para-xylene from biomass-derived 2,5-dimethylfuran. In these processes, byproducts such as 1-methyl-4-propyl-benzene have been observed. rsc.org While this is a different isomer, it highlights the formation of alkylbenzenes from biomass feedstocks. The hydrodeoxygenation (HDO) of propylguaiacol, a compound derived from lignin (B12514952) (a major component of biomass), over various catalysts has been shown to produce aromatic hydrocarbons, including 1-methyl-3-propylbenzene. rsc.org

Catalytic Processes for Conversion of Alkylbenzenes to Other Valuable Chemicals

The catalytic conversion of alkylbenzenes, including isomers of methyl-propylbenzene, is an active area of research for producing other high-value chemicals. For example, the transalkylation of C10 aromatics, which can include this compound, with 2-methylnaphthalene (B46627) has been studied for the synthesis of 2,6-dimethylnaphthalene, a precursor for high-performance polymers. acs.org In such processes, this compound is part of the complex mixture of aromatic compounds that can undergo catalytic transformation. acs.org

Zeolite catalysts are often employed in these conversions due to their shape-selective properties and tunable acidity. rsc.orgacs.org For instance, Pd-modified zeolites have been investigated for their enhanced reactivity in the transalkylation of C10 aromatics. acs.org

Q & A

Q. How can researchers reconcile conflicting toxicity predictions between QSAR models and in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.